3-(3-oxo-3-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propyl)quinazolin-4(3H)-one
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Description
3-(3-oxo-3-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C23H22N6O2 and its molecular weight is 414.469. The purity is usually 95%.
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Mechanism of Action
Target of action
Quinazolinone derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels. Similarly, triazole derivatives have been found to bind with high affinity to multiple receptors .
Mode of action
The interaction of these compounds with their targets can lead to changes in the target’s function, potentially altering cellular processes. The exact mode of action would depend on the specific target and the nature of the interaction .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. For example, if the compound targets an enzyme involved in a particular metabolic pathway, it could potentially disrupt or enhance that pathway .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure and the characteristics of the biological system in which it is present. Factors such as solubility, stability, and permeability can influence the bioavailability of the compound .
Result of action
The molecular and cellular effects of the compound’s action would depend on the specific targets and pathways affected. These effects could range from changes in cellular metabolism to alterations in cell signaling or gene expression .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound .
Properties
IUPAC Name |
3-[3-oxo-3-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]propyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O2/c30-22(11-13-28-16-24-20-9-5-4-8-19(20)23(28)31)27-12-10-18(14-27)29-15-21(25-26-29)17-6-2-1-3-7-17/h1-9,15-16,18H,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEOFLUNPDMXIET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)C(=O)CCN4C=NC5=CC=CC=C5C4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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